3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
3,4,6-trichloro-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3N4/c6-2-1-3(7)11-12-4(1)10-5(8)9-2/h(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXOQQFGNQTINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1N=C(N=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936344-23-8 | |
| Record name | 3,4,6-trichloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine with suitable reagents . The reaction conditions often include the use of bases such as Hunig’s base in solvents like n-butanol, followed by oxidation and nucleophilic displacement reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like Hunig’s base, oxidizing agents like m-CPBA, and nucleophiles such as hydroxylamines . The reactions are typically carried out in solvents like n-butanol under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidine derivatives, while oxidation reactions can produce sulfonyl derivatives .
Scientific Research Applications
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to inhibit various kinases involved in cancer progression. Recent studies have highlighted several derivatives of this compound that exhibit promising anticancer properties.
Epidermal Growth Factor Receptor Inhibition
One of the primary applications of 3,4,6-trichloro-1H-pyrazolo[3,4-d]pyrimidine derivatives is as inhibitors of the epidermal growth factor receptor (EGFR). Research has shown that specific derivatives can effectively inhibit both wild-type and mutant forms of EGFR, which is crucial in the treatment of non-small cell lung cancer (NSCLC) and other malignancies.
- Key Findings:
Induction of Apoptosis
Studies have reported that certain derivatives induce apoptosis in cancer cell lines through various mechanisms. For instance:
- Compound 1a showed significant apoptotic effects on A549 lung cancer cells at low micromolar concentrations with an IC50 value of 2.24 µM .
- Flow cytometric analyses indicated that these compounds could effectively trigger programmed cell death, making them candidates for further development as anticancer agents .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidine derivatives is essential for optimizing their anticancer efficacy.
Synthetic Routes and Modifications
Researchers have explored various synthetic pathways to create analogs with enhanced biological activity:
- Different substitutions on the pyrazolo[3,4-d]pyrimidine core have been tested to determine their impact on inhibitory activity against tumor cells.
- For example, analogs with specific functional groups showed improved potency against a range of cancer cell lines compared to the parent compound .
Clinical Relevance and Future Directions
The potential of this compound derivatives extends beyond laboratory findings:
- Some derivatives are currently in clinical trials targeting various cancers due to their ability to selectively inhibit kinases involved in tumor growth .
- The structural similarity of these compounds to ATP allows them to mimic natural substrates in kinase active sites, enhancing their therapeutic potential .
Summary Table of Key Compounds
| Compound Name | Activity Type | IC50 (µM) | Target |
|---|---|---|---|
| Compound 12b | EGFR Inhibitor | 0.016 | Wild-type EGFR |
| 0.236 | Mutant EGFR (T790M) | ||
| Compound 1a | Induces Apoptosis | 2.24 | A549 Lung Cancer Cells |
| 9.20 | Doxorubicin (Control) |
Mechanism of Action
The mechanism of action of 3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as CDK2/cyclin A2. The compound inhibits the activity of these kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[3,4-d]pyrimidine core is highly versatile, allowing substitutions at positions 1, 3, 4, and 5. Below is a comparative analysis of key analogs:
Halogenated Derivatives
Key Observations :
- Chlorine Substitutions : Increasing chlorine atoms (e.g., 3,4,6-trichloro vs. 4,6-dichloro) enhances electrophilicity, enabling selective displacement reactions. For example, the 4-chloro group is preferentially replaced in nucleophilic environments due to steric and electronic factors .
- Functional Group Diversity : Substituents like trifluoromethyl (CF₃) or chloromethyl (CH₂Cl) modulate solubility and bioavailability. The CF₃ group in the 6-position improves blood-brain barrier penetration .
Amino and Hydrazinyl Derivatives
Key Observations :
- Amino Groups: Substitutions at position 4 (e.g., hydrazinyl or aryl-amino) enhance interactions with enzymatic targets. Compound 44’s ribose moiety improves selectivity for parasitic kinases over human isoforms .
- Antiparasitic Activity: The 4-chlorophenyl group in compound 44 confers 10-fold higher potency against T. cruzi compared to allopurinol derivatives, highlighting the role of aromatic substituents in target binding .
Physicochemical Properties
Biological Activity
3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, focusing on its potential as an anticancer agent and its effects against various pathogens.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. These compounds have shown significant inhibitory activity against various cancer cell lines.
- Inhibition of Tumor Cell Lines : A notable compound from this class exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) in comparative studies . The structure-activity relationship (SAR) indicates that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance anti-proliferative activity.
- Mechanism of Action : Flow cytometric analyses revealed that these compounds can induce apoptosis in cancer cells. For instance, compound 12b demonstrated significant apoptotic induction and cell cycle arrest at the S and G2/M phases . Additionally, it showed potent inhibition against both wild-type EGFR and the mutant form (EGFR T790M), with IC50 values of 0.016 µM and 0.236 µM respectively .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1a | A549 | 2.24 | Induces apoptosis |
| Doxorubicin | A549 | 9.20 | Chemotherapeutic agent |
| 12b | A549 | 8.21 | EGFR inhibitor; induces apoptosis |
| 12b | HCT-116 | 19.56 | EGFR inhibitor; induces apoptosis |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects:
- Activity Against Bacteria : Research has indicated that pyrazolo[3,4-d]pyrimidines can inhibit the growth of Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. These compounds have been evaluated for their potential as dual-action agents that target both eukaryotic protein kinases and bacterial proliferation .
- Combination with Antibiotics : The synergy between pyrazolo[3,4-d]pyrimidines and traditional antibiotics like ampicillin has been explored, suggesting a potential for enhanced therapeutic strategies in treating infections in cancer patients who are often immunocompromised .
Table 2: Summary of Antimicrobial Activity
| Compound | Target Bacteria | Activity |
|---|---|---|
| Pyrazolo | Staphylococcus aureus | Inhibitory effect |
| Pyrazolo | Escherichia coli | Inhibitory effect |
Case Studies
Several case studies have illustrated the effectiveness of this compound derivatives:
- EGFR Inhibition Study : In a study assessing the anti-proliferative effects against various cancer cell lines (A549, HepG2, MCF-7), compounds derived from this scaffold demonstrated significant cytotoxicity with low micromolar IC50 values. The study emphasized the importance of the pyrazolo[3,4-d]pyrimidine core for maintaining high anti-proliferative activity .
- Antibacterial Evaluation : Another investigation focused on the antibacterial properties of these compounds against clinical strains of bacteria. The results indicated a promising profile for selected pyrazolo derivatives in inhibiting bacterial growth and suggested further exploration into their mechanisms of action to enhance their efficacy as antimicrobial agents .
Q & A
Q. What are the key structural features of 3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine, and how do they influence its reactivity?
The compound belongs to the pyrazolo[3,4-d]pyrimidine family, a purine analogue with a fused bicyclic core. The chlorine substituents at positions 3, 4, and 6 enhance electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or alkoxy groups). Structural characterization typically employs IR spectroscopy (C-Cl stretching at ~600–800 cm⁻¹) and ¹H/¹³C NMR (pyrazole and pyrimidine proton signals between δ 7.5–9.0 ppm). Crystallographic data (e.g., Acta Crystallographica Section E) confirm planar geometry, critical for binding biological targets like kinases .
Q. What synthetic methodologies are commonly used to prepare this compound derivatives?
Derivatization often involves:
- Nucleophilic substitution : Reacting the trichloro precursor with amines, alcohols, or thiols in polar aprotic solvents (e.g., acetonitrile or DMF) under reflux.
- Cross-coupling : Palladium-catalyzed Suzuki or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups.
Example: In dry acetonitrile, alkyl halides react with intermediates like N-(4-aryloxy-phenyl) derivatives to yield substituted pyrazolopyrimidines, followed by recrystallization for purification .
Q. How is the purity of synthesized derivatives validated?
Purity is assessed via HPLC (>95% purity thresholds) and melting point consistency . Advanced techniques like high-resolution mass spectrometry (HRMS) confirm molecular weights, while 2D NMR (e.g., COSY, HSQC) resolves regiochemical ambiguities. For crystalline derivatives, X-ray diffraction provides definitive structural confirmation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for challenging substitutions (e.g., bulky or electron-deficient groups)?
Yield optimization strategies include:
- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions in acid-sensitive substitutions.
- Catalytic additives : Use of DMAP or KI to enhance nucleophilicity in SNAr reactions.
- Microwave-assisted synthesis : Reduces reaction times for sluggish substitutions (e.g., with sterically hindered amines).
Evidence from HCl-mediated reactions shows heating to 50°C improves solubility of intermediates, achieving >50% yields in multi-step syntheses .
Q. What analytical approaches resolve contradictions in pharmacological data across pyrazolo[3,4-d]pyrimidine derivatives?
Discrepancies in bioactivity (e.g., antitumor vs. anti-inflammatory effects) arise from substituent-dependent target selectivity. Mitigation strategies:
- Computational docking : Compare binding affinities to kinases (e.g., EGFR, CDK2) using Schrödinger Suite or AutoDock.
- SAR studies : Systematic variation of substituents (e.g., 4-amino vs. 4-chloro) to map activity trends.
- Kinetic assays : Measure IC₅₀ values under standardized conditions to control for assay variability.
For example, 4-amino derivatives show enhanced kinase inhibition due to hydrogen bonding with ATP-binding pockets, unlike chloro-substituted analogs .
Q. What safety protocols are critical when handling this compound in lab settings?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact (S24/25).
- Ventilation : Use fume hoods due to potential HCl release during acid-mediated reactions.
- Waste disposal : Halogenated byproducts require segregation as hazardous waste (UN 2811, PG III).
Safety data sheets (SDS) for analogs recommend emergency measures (S45) for accidental exposure .
Q. How do electronic effects of substituents impact the compound’s reactivity in multi-step syntheses?
- Electron-withdrawing groups (Cl, NO₂) : Activate the pyrimidine ring for nucleophilic attack but may deactivate adjacent positions.
- Electron-donating groups (NH₂, OMe) : Reduce electrophilicity but improve solubility for downstream reactions.
For instance, 3-chloro derivatives undergo regioselective substitution at the 4-position due to resonance stabilization of the intermediate .
Methodological Best Practices
- Experimental design : Use DoE (Design of Experiments) to screen solvent, temperature, and catalyst combinations efficiently.
- Data documentation : Maintain detailed logs of reaction conditions (e.g., time, humidity) to troubleshoot reproducibility issues.
- Literature alignment : Cross-reference synthetic protocols with peer-reviewed journals (e.g., Acta Crystallographica, Asian Journal of Organic Chemistry) to validate methodologies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
